3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride
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Overview
Description
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of phenylalanine, an amino acid, and features an acetyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-acetylbenzaldehyde, which undergoes a condensation reaction with nitromethane to form 4-acetyl-β-nitrostyrene.
Reduction: The nitro group in 4-acetyl-β-nitrostyrene is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The resulting amine is then hydrolyzed to form 3-(4-Acetylphenyl)-2-aminopropanoic acid.
Formation of Hydrochloride Salt: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial techniques include continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The amine group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: 3-(4-Carboxyphenyl)-2-aminopropanoic acid.
Reduction: 3-(4-Hydroxyphenyl)-2-aminopropanoic acid.
Substitution: Various amides or secondary amines depending on the substituents used.
Scientific Research Applications
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in amino acid metabolism or neurotransmitter synthesis.
Pathways Involved: It may influence pathways related to protein synthesis, signal transduction, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-2-aminopropanoic acid: Similar structure but with a hydroxyl group instead of an acetyl group.
3-(4-Methoxyphenyl)-2-aminopropanoic acid: Contains a methoxy group instead of an acetyl group.
3-(4-Carboxyphenyl)-2-aminopropanoic acid: Features a carboxyl group in place of the acetyl group.
Uniqueness
3-(4-Acetylphenyl)-2-aminopropanoic acid hydrochloride is unique due to the presence of the acetyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-(4-acetylphenyl)-2-aminopropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-7(13)9-4-2-8(3-5-9)6-10(12)11(14)15;/h2-5,10H,6,12H2,1H3,(H,14,15);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRAOLAVYBTWGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674304 |
Source
|
Record name | 4-Acetylphenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360436-95-8, 20299-31-4 |
Source
|
Record name | 4-Acetylphenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80674304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-acetylphenyl)-2-aminopropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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